molecular formula C13H10F2 B1294899 Bis(4-fluorophenyl)methane CAS No. 457-68-1

Bis(4-fluorophenyl)methane

Cat. No. B1294899
CAS RN: 457-68-1
M. Wt: 204.21 g/mol
InChI Key: DXQVFHQUHOFROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05723676

Procedure details

To a 250 mL round bottomed flask equipped with a heating mantle, overhead agitator, thermometer, condenser, and addition funnel with a tube protruding below the liquid level was added 10.6 g 4,4'-difluorodiphenylmethane (0.051 moles). Agitation was begun and a slurry of 20.5 g MnO2 (0.195 moles) in 30 g water was added to the flask. About 30 g of water were used to wash the MnO2 beaker and were added to the flask. The mixture was allowed to reach about 100° C. at which point 50 g H2SO4 (0.487 moles) were added to the addition funnel. The H2SO4 was then added dropwise into the flask and the reaction temperature slowly rose to about 125° C. when all of the acid had been added. The mixture was heated to maintain the temperature at about 125° C. until gas chromatography showed complete conversion after approximately 12 hours. The reaction mixture was allowed to cool to 100° C. and 50 g toluene were added to the mixture. A slurry of 6 g diatomaceous earth in 30 g water was poured into a vacuum Buchner funnel fitted with No. 42 filter paper to form a filter pre-coat. The contents of the round bottomed flask were then vacuum filtered. 10 g toluene was used to wash the flask and, subsequently, the filter cake. The filter cake was then washed with 100 g toluene heated to about 50° to 70° C. and the filtrate phase separated. The toluene was removed from the organic phase by heating to approximately 65° C. at 10 mm Hg. The 10 g yellow solids assayed as 95% pure 4,4'-difluorobenzophenone for an 84% yield. The solids were recrystallized from a hexane solvent leaving 7.7 g crystalline 4,4'-difluorobenzophenone for a 68% yield.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
solvent
Reaction Step Five
Name
Quantity
30 g
Type
solvent
Reaction Step Six
Name
Quantity
20.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
30 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]([F:15])[CH:2]=1.[OH:16]S(O)(=O)=O.C1(C)C=CC=CC=1>O.O=[Mn]=O>[F:15][C:3]1[CH:2]=[CH:1][C:6]([C:7]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[O:16])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
C1=CC(=CC=C1CC2=CC=C(C=C2)F)F
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
30 g
Type
solvent
Smiles
O
Name
Quantity
20.5 g
Type
catalyst
Smiles
O=[Mn]=O
Step Seven
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL round bottomed flask equipped with a heating mantle, overhead agitator
ADDITION
Type
ADDITION
Details
thermometer, condenser, and addition funnel with a tube protruding below the liquid level
WASH
Type
WASH
Details
to wash the MnO2 beaker
ADDITION
Type
ADDITION
Details
were added to the flask
CUSTOM
Type
CUSTOM
Details
to reach about 100° C. at which
ADDITION
Type
ADDITION
Details
were added to the addition funnel
CUSTOM
Type
CUSTOM
Details
slowly rose to about 125° C.
ADDITION
Type
ADDITION
Details
had been added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
after approximately 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 100° C.
CUSTOM
Type
CUSTOM
Details
fitted with No
FILTRATION
Type
FILTRATION
Details
42 filter paper
CUSTOM
Type
CUSTOM
Details
to form a filter pre-coat
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
to wash the flask
WASH
Type
WASH
Details
The filter cake was then washed with 100 g toluene
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 50° to 70° C.
CUSTOM
Type
CUSTOM
Details
the filtrate phase separated
CUSTOM
Type
CUSTOM
Details
The toluene was removed from the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
by heating to approximately 65° C. at 10 mm Hg
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from a hexane solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.